
Diclofenac
Übersicht
Beschreibung
Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), was first introduced in 1973 and has since become one of the most widely prescribed NSAIDs globally, with over 10 million prescriptions dispensed in the U.S. alone in 2012 . It is indicated for the treatment of acute and chronic pain, inflammation, and musculoskeletal disorders, functioning as a dual cyclooxygenase (COX-1 and COX-2) inhibitor. Structural studies reveal that this compound binds to COX-1 through interactions with residues such as Y355, L352, and R120, a mechanism shared with other NSAIDs but with nuanced differences in binding efficiency .
Pharmacokinetically, this compound is available in multiple formulations—including sodium and potassium salts, topical gels, and extended-release tablets—to optimize bioavailability and dosing regimens. For instance, this compound potassium liquid-filled soft gelatin capsules exhibit rapid absorption under fasting conditions, achieving peak plasma concentrations within 20–30 minutes . However, its use is associated with dose-dependent cardiovascular risks, including increased incidence of myocardial infarction and stroke, particularly in long-term or high-dose regimens .
Vorbereitungsmethoden
Traditional Batch Synthesis via Phenylacetate Intermediate
The most widely documented batch synthesis begins with phenylacetate derivatives. As outlined in US20200055811A1 , o-nitrophenylacetate undergoes catalytic hydrogenation using palladium to yield o-aminophenylacetate . Subsequent amidation introduces a benzoyl group, forming 2-(2-benzoylaminophenyl) acetate. Treatment with thionyl chloride generates a chloroimine intermediate, which reacts with 2,6-dichlorophenol under basic conditions to form an (E)-methyl ester . Chapman rearrangement then produces methyl 2-(2-(N-(2,6-dichlorophenyl)benzoylamino)phenyl)ester, which is hydrolyzed to this compound sodium with inorganic bases like NaOH . This method achieves a cumulative yield of ~50% but requires stringent temperature control during hydrogenation and rearrangement steps .
Optimization of Chloroimine Formation
In CN103145574A , chlorination employs sodium hypochlorite (NaOCl) and acetic acid at 5°C to convert N-(2,6-dichlorophenyl)phenylacetamide to N-chloro-N-(2,6-dichlorophenyl)phenylacetamide . Lewis acids like AlCl3 catalyze intramolecular Friedel-Crafts cyclization, forming 1-(2,6-dichlorophenyl)-2-dihydroindolone . Hydrolysis with 10% NaOH yields this compound sodium at 50.6% efficiency . Key parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Chlorination Temp | <5°C | Prevents overchlorination |
AlCl3 Molar Ratio | 2.5:1 (AlCl3:amide) | Maximizes cyclization |
Hydrolysis Duration | 4h | Completes ester cleavage |
This route minimizes byproducts but generates 2-hydroxyacetic acid waste during hydrolysis .
Continuous Flow Synthesis via Smiles Rearrangement
A breakthrough method from Fudan University (2022) integrates six steps into a continuous flow system, starting with aniline and chloroacetic acid . The process avoids intermediate hydrolysis by employing a cascade etherification/Smiles rearrangement. Key stages include:
-
Amide Formation : Aniline reacts with chloroacetic acid to form 2-chloro-N-phenylacetamide.
-
Etherification : 2,6-Dichlorophenol displaces chloride, yielding 2-(2,6-dichlorophenoxy)-N-phenylacetamide.
-
Smiles Rearrangement : Base-mediated rearrangement produces N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide .
-
Chlorination : Thionyl chloride converts the hydroxyl group to chloride.
-
Friedel-Crafts Cyclization : AlCl3 catalyzes ring closure to form 1-(2,6-dichlorophenyl)-indolin-2-one.
-
Hydrolysis : NaOH hydrolysis delivers this compound sodium at 63% overall yield .
Advantages Over Batch Processing
-
Waste Reduction : Eliminates 2-hydroxyacetic acid byproduct by retaining the C2 synthon .
-
Scalability : Microreactors enable precise temperature control (50–120°C) and reduce side reactions .
Alternative Pathways: Hydrazide Intermediates
Der Pharma Chemica (2017) details a pathway via this compound hydrazide . Ethyl this compound ester reacts with hydrazine hydrate to form the hydrazide intermediate, which undergoes cyclization with aldehydes or ketones to yield azetidinone derivatives . While primarily used for analog synthesis, this method highlights:
Step | Conditions | Yield |
---|---|---|
Esterification | SOCl2, ethanol, reflux | 85% |
Hydrazide Formation | Hydrazine hydrate, 80°C | 72% |
Azetidinone Synthesis | Ketones, acetic acid | 60–68% |
Though lower yielding, this route enables structural diversification for pharmacological studies .
Comparative Analysis of Industrial Methods
Analyse Chemischer Reaktionen
Arten von Reaktionen: Diclofenac unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner aromatischen Ringe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene und Nitriermittel werden oft eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Hydroxylierte this compound-Derivate.
Reduktion: Reduzierte Formen von this compound, obwohl diese seltener vorkommen.
Substitution: Verschiedene substituierte this compound-Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Pain Management
- Osteoarthritis and Rheumatoid Arthritis : Diclofenac is commonly prescribed for managing pain associated with osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing pain levels and improving function in patients with these conditions .
- Postoperative Pain : Studies indicate that this compound potassium provides effective relief from postoperative pain, outperforming placebo treatments .
- Topical Formulations : Topical this compound solutions have shown significant effectiveness in treating localized pain, particularly in knee osteoarthritis. A study reported a notable improvement in pain reduction compared to vehicle controls .
Ophthalmic Use
This compound is also approved for ophthalmic applications, such as managing pain following cataract surgery and treating inflammation in the eye. Its ability to reduce photophobia is particularly beneficial post-surgery .
Dermatological Applications
Topical this compound has been used to treat actinic keratosis, demonstrating its versatility beyond musculoskeletal conditions .
Safety and Side Effects
While this compound is effective, it is not without risks. Adverse effects can include gastrointestinal complications, skin irritation from topical formulations, and rare but severe allergic reactions such as anaphylaxis . A case report highlighted a patient experiencing acute meningism after taking this compound, emphasizing the need for careful monitoring during treatment .
Anaphylaxis Induced by this compound
A case study from Nepal documented a 40-year-old male who experienced severe anaphylaxis shortly after receiving intravenous this compound for abdominal pain. This incident underscores the potential for serious allergic reactions associated with the drug .
Immune Hemolytic Anemia
Another case involved a 76-year-old woman who developed immune hemolytic anemia after starting this compound for osteoarthritis-related pain. This rare complication highlights the importance of recognizing potential hematological side effects associated with NSAIDs .
Hand-Foot Syndrome Prevention
A randomized trial investigated the use of topical this compound gel to prevent hand-foot syndrome in patients undergoing capecitabine treatment for cancer. The results indicated that patients using this compound had significantly lower incidences of severe hand-foot syndrome compared to those receiving placebo, suggesting its utility in oncology settings .
Comparative Efficacy
The following table summarizes key findings regarding the efficacy and safety of different formulations of this compound:
Application | Formulation | Efficacy | Safety Profile |
---|---|---|---|
Osteoarthritis | Topical solution | Significant pain reduction | Minor local irritation |
Postoperative Pain | This compound potassium | More effective than placebo | Minimal systemic side effects |
Actinic Keratosis | Topical gel | Effective treatment | Skin irritation possible |
Cataract Surgery | Ophthalmic solution | Reduces postoperative pain | Rare ocular side effects |
Wirkmechanismus
Diclofenac exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Efficacy and Anti-Inflammatory Activity
Combination Therapies
- Diclofenac + Methyleugenol: Produced additive analgesic effects, likely due to overlapping mechanisms of action (e.g., COX inhibition) .
- Ketorolac + Methyleugenol: Demonstrated synergistic effects, attributed to divergent mechanisms (e.g., COX vs. TRPV1 modulation) .
Pharmacokinetic Properties
Pediatric studies showed this compound plasma concentrations in children were <1/500th of adult oral doses, suggesting age-dependent metabolic differences .
Environmental Persistence and Remediation
- Degradation Kinetics : this compound degrades via first-order kinetics in UV-A/TiO2 systems (half-life = 4.63 hours), slower than methyl orange due to its stable benzene ring .
- Adsorption Efficiency : Activated carbon achieved 95% this compound removal via hydrophobic interactions, with adsorption capacity fitting the Langmuir model (qmax = 34.2 mg/g) .
Biologische Aktivität
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily utilized in the treatment of various acute and chronic pain conditions, including arthritis, musculoskeletal disorders, and postoperative pain. The biological activity of this compound extends beyond its conventional role as an NSAID, involving multiple mechanisms of action that contribute to its therapeutic efficacy.
This compound primarily exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. However, recent studies have identified additional mechanisms that may contribute to its biological activity:
- Thromboxane-Prostanoid Receptor Inhibition : this compound has been shown to inhibit thromboxane receptors, which play a role in platelet aggregation and vascular tone .
- Lipoxygenase Inhibition : It also inhibits lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid to leukotrienes, further enhancing its anti-inflammatory effects .
- Nitric Oxide Pathway Activation : The drug activates the nitric oxide-cGMP pathway, which is associated with antinociceptive effects .
- Modulation of Cytokine Production : this compound may alter the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), contributing to its overall anti-inflammatory profile .
Antibacterial Activity
Interestingly, this compound exhibits antibacterial properties against both drug-sensitive and resistant strains of bacteria. Research indicates that it can inhibit DNA synthesis in certain bacterial species, including Escherichia coli and Listeria monocytogenes, suggesting a potential role as a "helper compound" in combination therapies against infections .
Case Studies and Research Findings
- Anti-Cancer Properties : Recent studies have explored the anti-cancer potential of this compound derivatives. A series of N-derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Compounds derived from this compound demonstrated significant growth inhibition against melanoma and neuroblastoma cells, with IC50 values ranging from 13 to 48 µg/mL. Notably, some derivatives showed enhanced cytotoxicity compared to this compound itself .
- Neuroprotective Effects : In neuropharmacological studies, this compound has been evaluated for its neuroprotective properties. A screening of pharmacologically active compounds indicated that this compound could protect neuronal cells from ischemic damage when administered post-treatment in animal models .
- Inflammation Models : In vivo studies have demonstrated that this compound effectively reduces inflammation in models such as carrageenan-induced paw edema in rats. These findings support its use in treating inflammatory conditions by significantly lowering inflammatory markers like nitric oxide (NO) production in activated macrophages .
Data Tables
Q & A
Basic Research Questions
Q. How to design a topical Diclofenac formulation with optimal physicochemical properties?
- Methodological Answer : Utilize a D-Optimal mixture design to optimize excipient concentrations (e.g., carbopol 940, triethanolamine, isopropyl alcohol). Measure response variables such as pH, extensibility, viscosity, and rheological behavior over 90 days. Compare results with commercial formulations to validate stability and efficacy. Statistical models (e.g., linear regression) can identify critical factors affecting gel properties .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : Develop a validated HPLC method with a C18 column, optimized mobile phase (e.g., MeOH:2-propanol:phosphate buffer), and detection at 225 nm. Use experimental design (e.g., response surface methodology) to refine parameters. Include validation metrics: linearity (R² > 0.98), LOD (0.02 µg/mL), and LOQ (0.1 µg/mL). Apply to quality control of tablets/capsules, ensuring impurity levels < 0.1% .
Q. How to assess this compound's nephrotoxicity in preclinical models?
- Methodological Answer : Design animal studies with controlled groups (e.g., control, toxic, and protective agent groups). Administer this compound intramuscularly (50 mg/kg/day) and evaluate renal histopathology. Use saline or vehicle controls to isolate toxicity effects. Statistical analysis (ANOVA, post-hoc tests) can compare intergroup differences in biomarkers or histological damage .
Advanced Research Questions
Q. How to apply machine learning in optimizing extended-release this compound tablets?
- Methodological Answer : Use Central Composite Design (CCD) to screen variables (e.g., Carbopol 71G, Kollidon K-25 concentrations). Train a multilayer perceptron (MLP) neural network to predict dissolution profiles. Validate with similarity (f₂ > 50) and difference (f₁ < 15) factors. Optimize formulations to achieve targeted release rates (e.g., 8-hour dissolution) using root mean square error (RMSE) minimization .
Q. What methodologies evaluate this compound's adsorption on nanomaterials for environmental remediation?
- Methodological Answer : Conduct batch adsorption experiments with reduced graphene oxide (rGO) and fit data to kinetic models (e.g., general-order) and isotherms (e.g., Liu model). Characterize adsorbents via SEM, FT-IR, and VSM. Complement with DFT simulations to study physisorption mechanisms on graphene surfaces. Calculate maximum adsorption capacity (e.g., 59.67 mg/g for rGO) .
Q. How to analyze pharmacokinetic interactions between this compound and co-administered compounds?
- Methodological Answer : Perform in-situ intestinal perfusion studies and LC-MS/MS analysis to measure plasma concentrations. Use non-compartmental modeling to derive parameters (Cₘₐₓ, AUC₀₋∞, Cl/F). Assess permeability changes via mechanistic studies (e.g., P-glycoprotein inhibition). Statistical tools (e.g., paired t-tests) can identify significant modulation by co-administered agents .
Q. What statistical approaches are appropriate for repeated-measures clinical trials evaluating this compound?
- Methodological Answer : Apply repeated-measures ANOVA with Greenhouse-Geisser correction for non-spherical data. Compare categorical outcomes (e.g., pancreatitis incidence) using chi-square tests. Report effect sizes and confidence intervals to quantify therapeutic efficacy (e.g., reduced amylase levels at 3/24 hours post-surgery) .
Q. How to design a drug utilization study for assessing this compound's cardiovascular risks?
- Methodological Answer : Retrospectively analyze prescribing data from primary healthcare systems over 5+ years. Extract variables: patient age, gender, contraindications, dosage, and treatment duration. Use logistic regression to identify risk factors. Align with EMA recommendations to prioritize high-risk populations and inform regulatory measures .
Q. What experimental models study this compound's hepatobiliary disposition and metabolism?
- Methodological Answer : Employ isolated perfused rat liver (IPRL) models with HPLC and ¹⁴C-labeled this compound. Collect bile/perfusate samples to quantify parent drug and metabolites (e.g., glucuronides). Use compartmental modeling to estimate hepatic extraction ratios and metabolic clearance rates .
Q. Methodological Considerations
- Experimental Design : Prioritize factorial or response surface designs (e.g., Plackett-Burman, CCD) for multivariate optimization .
- Data Analysis : Use non-compartmental pharmacokinetic models for bioavailability studies and meta-analyses for clinical safety assessments .
- Validation : Follow ICH guidelines for analytical method validation (specificity, accuracy, precision) .
Eigenschaften
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPUUMXTXDBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15307-81-0 (mono-potassium salt) | |
Record name | Diclofenac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022923 | |
Record name | Diclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diclofenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L | |
Record name | Diclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DICLOFENAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diclofenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ether-petroleum ether | |
CAS No. |
15307-86-5 | |
Record name | Diclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15307-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclofenac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diclofenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/144O8QL0L1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DICLOFENAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diclofenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283-285 °C, 156-158 °C, 283 - 285 °C | |
Record name | Diclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DICLOFENAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diclofenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.